An In-depth Technical Guide to S55746 Hydrochloride: A Potent and Selective BCL-2 Inhibitor
An In-depth Technical Guide to S55746 Hydrochloride: A Potent and Selective BCL-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of S55746 hydrochloride (also known as BCL201). The information is curated for researchers and professionals in the field of drug development and oncology, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of its biological pathways and experimental workflows.
Core Chemical and Physical Properties
S55746 hydrochloride is a potent and orally active small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3][4] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride |
| Synonyms | BCL201 hydrochloride, S 55746, S-055746 |
| CAS Number | 1448525-91-4 (hydrochloride); 1448584-12-0 (free base)[1][2][3] |
| Chemical Formula | C₄₃H₄₂N₄O₆ · HCl |
| Molecular Weight | 747.28 g/mol (hydrochloride); 710.82 g/mol (free base)[1][5] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL)[1][5]. Formulations for in vivo oral administration can be prepared using vehicles such as 10% DMSO/90% (20% SBE-β-CD in Saline) or 10% DMSO/90% Corn Oil.[1][3] |
| Storage | Store as a solid at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year.[5] |
Pharmacological Properties and Mechanism of Action
S55746 is a highly selective inhibitor of BCL-2, a key anti-apoptotic protein.[6] Its pharmacological profile is characterized by its high potency and selectivity, which translates to on-target activity in cancer cells.
| Parameter | Value |
| Target | B-cell lymphoma 2 (BCL-2) |
| Binding Affinity (Ki) | 1.3 nM[1][3][6] |
| Dissociation Constant (Kd) | 3.9 nM[3][4] |
| Selectivity | Exhibits ~70 to 400-fold selectivity for BCL-2 over BCL-XL. No significant binding to MCL-1 or BFL-1.[1][2][6][7][8] |
| Mechanism of Action | Acts as a BH3 mimetic by occupying the hydrophobic groove of BCL-2, thereby preventing its interaction with pro-apoptotic proteins like BAX.[1][2][7][8] This leads to the activation of the intrinsic apoptotic pathway.[2][7] |
In Vitro and In Vivo Activity
S55746 has demonstrated significant anti-tumor activity in both cellular and animal models of hematological malignancies.
| Assay Type | Model System | Key Findings |
| In Vitro | RS4;11 (Acute Lymphoblastic Leukemia) cell line | IC₅₀ = 71.6 nM[1][2] |
| H146 (BCL-XL dependent) cell line | IC₅₀ = 1.7 µM[1][2] | |
| Primary Chronic Lymphocytic Leukemia (CLL) cells | Induces apoptosis in the low nanomolar range.[2][8] | |
| Primary Mantle Cell Lymphoma (MCL) cells | Induces apoptosis with EC₅₀ values ranging from 2.5 to 110 nM.[2] | |
| In Vivo | RS4;11 and Toledo Xenograft Models (mice) | Oral administration leads to robust, dose-dependent anti-tumor efficacy.[1][2][3] Well-tolerated at doses up to 300 mg/kg, with no significant weight loss or behavioral changes.[1][3] |
Signaling Pathway
S55746 hydrochloride targets the intrinsic apoptosis pathway by directly inhibiting the anti-apoptotic protein BCL-2. The diagram below illustrates the mechanism of action of S55746 in inducing apoptosis in cancer cells.
Caption: Mechanism of S55746 hydrochloride in inducing apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize S55746 hydrochloride.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of S55746 on the viability of cancer cell lines.
Caption: Workflow for a cell viability assay.
Methodology:
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Cell Plating: Seed hematological cancer cell lines (e.g., RS4;11) in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
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Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
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Compound Addition: Prepare serial dilutions of S55746 hydrochloride in culture medium. Add the diluted compound to the wells, typically in a volume of 50 µL, to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Cell Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC₅₀ values using a non-linear regression model.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by S55746.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of S55746 hydrochloride for the desired duration (e.g., 2-4 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic/late apoptotic cells (Annexin V and PI positive).
Co-Immunoprecipitation (Co-IP) for BCL-2/BAX Interaction
This protocol is to assess the disruption of the BCL-2/BAX protein complex by S55746.
Methodology:
-
Cell Treatment and Lysis: Treat cells (e.g., RS4;11) with S55746 hydrochloride. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-BCL-2 antibody or a control IgG overnight at 4°C. Add protein A/G magnetic beads and incubate for another 1-2 hours.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Immunoblotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against BCL-2 and BAX.
In Vivo Xenograft Tumor Model
This protocol outlines the assessment of the anti-tumor efficacy of S55746 in a mouse model.
Methodology:
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Cell Implantation: Subcutaneously implant a suspension of human hematological cancer cells (e.g., 3 x 10⁶ RS4;11 or Toledo cells) into the flank of immunodeficient mice (e.g., SCID/beige).[1][3]
-
Tumor Growth: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment and control groups. Administer S55746 hydrochloride orally (e.g., by gavage) daily at specified doses (e.g., 20, 50, 100 mg/kg).[1][3] The control group receives the vehicle.
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Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.
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Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
S55746 hydrochloride is a promising, orally bioavailable, and selective BCL-2 inhibitor with potent anti-tumor activity in preclinical models of hematological malignancies.[2][8] Its well-defined mechanism of action and favorable in vivo efficacy and safety profile support its further investigation as a potential therapeutic agent for BCL-2-dependent cancers. The data and protocols presented in this guide offer a valuable resource for researchers in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. S-55746 | C43H42N4O6 | CID 71654876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
